molecular formula C18H23N3O2S B2927429 N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide CAS No. 1007528-56-4

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide

Cat. No.: B2927429
CAS No.: 1007528-56-4
M. Wt: 345.46
InChI Key: BHBVBIYMEHXELO-UHFFFAOYSA-N
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Description

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide is a complex organic compound that features a unique structure combining a thieno[3,4-c]pyrazole core with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

    Oxidation: The oxidation of the thieno[3,4-c]pyrazole core is carried out using oxidizing agents such as hydrogen peroxide or peracids.

    Coupling with Benzamide: The final step involves coupling the oxidized thieno[3,4-c]pyrazole with 3,5-dimethylbenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering the oxidation state of the thieno[3,4-c]pyrazole core.

    Reduction: Reduction reactions can be performed to revert the oxidized thieno[3,4-c]pyrazole back to its reduced form.

    Substitution: The benzamide moiety can undergo substitution reactions, where functional groups on the benzene ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized states of the thieno[3,4-c]pyrazole, while substitution reactions can introduce various functional groups onto the benzamide moiety.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology and Medicine

In medicinal chemistry, N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets can be studied to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as electronic or photonic materials.

Mechanism of Action

The mechanism of action of N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide involves its interaction with molecular targets in biological systems. The thieno[3,4-c]pyrazole core may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridine
  • 3-tert-Butyl-7,8-nitro(dinitro)pyrazolo[5,1-c][1,2,4]triazin-4(1H)-one
  • 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine

Uniqueness

N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide is unique due to its specific combination of a thieno[3,4-c]pyrazole core with a benzamide moiety. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-11-6-12(2)8-13(7-11)17(22)19-16-14-9-24(23)10-15(14)20-21(16)18(3,4)5/h6-8H,9-10H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBVBIYMEHXELO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NC2=C3CS(=O)CC3=NN2C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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